
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C24H25N3O3S and its molecular weight is 435.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Orexin Receptor Antagonism and Sleep Modulation
The study by Dugovic et al. (2009) explores orexin peptides' role in wakefulness and sleep modulation through orexin-1 and orexin-2 receptors. By evaluating selective antagonists, the research highlights the differential impact of these receptors on sleep-wake modulation and their correlation with monoamine release in rats. This suggests potential applications in studying sleep disorders and developing therapeutics targeting specific orexin receptors for sleep modulation Dugovic et al., 2009.
Dopamine Agonist Properties and Renal Artery Dilation
Jacob et al. (1981) investigated a series of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines for their dopamine-like ability to dilate the renal artery. The study identifies the potential of these compounds as dopamine agonists, suggesting applications in researching cardiovascular diseases and therapies targeting dopamine receptors for vascular modulation Jacob et al., 1981.
Topoisomerase I Inhibition and Anticancer Activity
Nagarajan et al. (2006) synthesized and evaluated indenoisoquinoline topoisomerase I inhibitors as potential therapeutic agents against cancer. By appending nitrogen heterocycles to the lactam side chain, these compounds demonstrated potent Top1 inhibition and cytotoxicity against human cancer cell lines. This indicates applications in cancer research, specifically in designing new anticancer agents targeting topoisomerase I Nagarajan et al., 2006.
ABCB1 Inhibition and Cancer Therapy
Colabufo et al. (2008) designed and synthesized new small ABCB1 inhibitors linked to different basic nuclei, demonstrating their potential to inhibit ABCB1 activity effectively. This research contributes to understanding the role of ABCB1 in multidrug resistance in cancer therapy, suggesting applications in developing inhibitors to enhance the efficacy of cancer treatments Colabufo et al., 2008.
Isoquinoline Derivatives as Antimicrobial Agents
Desai et al. (2007) synthesized new quinazolines with potential antimicrobial activities against various bacteria and fungi. This research highlights the antimicrobial applications of isoquinoline derivatives, offering a foundation for developing new antimicrobial agents Desai et al., 2007.
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(3-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-30-20-9-4-8-19(14-20)26-24(29)23(28)25-15-21(22-10-5-13-31-22)27-12-11-17-6-2-3-7-18(17)16-27/h2-10,13-14,21H,11-12,15-16H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBRDTAVVXVEAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
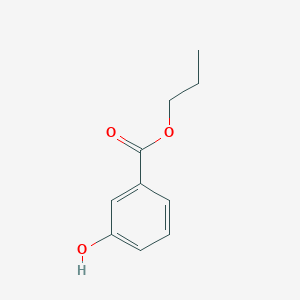
![{[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol](/img/structure/B2375094.png)


![3-[(3,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2375099.png)
![3-[[(2S)-2-Amino-4-methylsulfanylbutanoyl]amino]propanoic acid;hydrochloride](/img/structure/B2375102.png)
![6-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2375103.png)
![ethyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetate](/img/structure/B2375104.png)
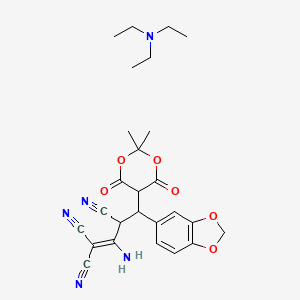
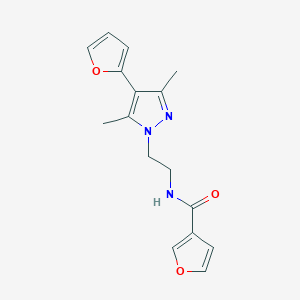
![(4-(2-Fluorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2375109.png)
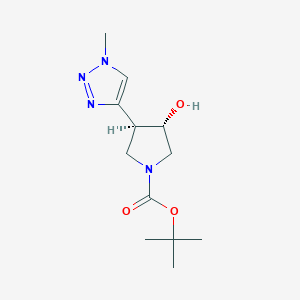
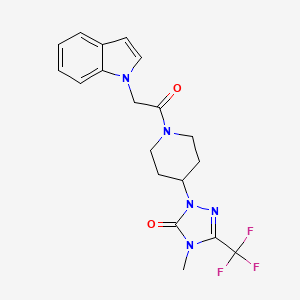
![8-(Cyclopentylcarbonyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2375114.png)
